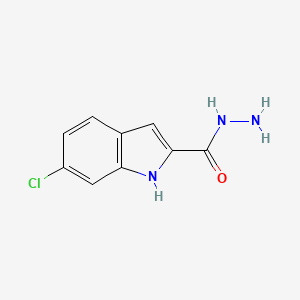

6-chloro-1H-indole-2-carbohydrazide

Übersicht

Beschreibung

6-chloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indole-2-carbohydrazide typically involves the reaction of 6-chloroindole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a wide range of indole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 6-chloro-1H-indole-2-carbohydrazide typically involves the reaction of 6-chloroindole with hydrazine derivatives under acidic conditions. Various methods have been reported, including refluxing in solvents like acetic acid or ethanol, which yield the compound with varying degrees of purity and yield.

Anticancer Activity

This compound has demonstrated promising anticancer properties through various mechanisms:

- Microtubule Destabilization : Similar compounds have been evaluated for their ability to destabilize microtubules, a critical target in cancer therapy. For instance, derivatives of indole-carbohydrazides have shown significant cytotoxicity against various cancer cell lines, including colon and melanoma cells .

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| 6i | COLO 205 | 71 |

| 6j | SK-MEL-5 | 75 |

| 6j | MDA-MB-435 | 259 |

This data indicates that derivatives of the compound can selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function.

Case Study on Anticancer Effects

A study conducted by Xia et al. evaluated the anticancer effects of various indole derivatives, including those related to this compound. The findings indicated that these compounds could inhibit cell proliferation effectively across multiple cancer types, with IC50 values ranging from 4.0 to 10.0 µM against different cancer cell lines, reinforcing their potential as anticancer agents.

Conclusion and Future Directions

The applications of this compound in medicinal chemistry are promising, particularly in oncology and infectious disease treatment. Ongoing research is focused on optimizing its structure to improve efficacy and reduce side effects.

Future studies should aim at:

- Conducting comprehensive in vivo evaluations to confirm efficacy and safety.

- Exploring the mechanism of action at the molecular level.

- Investigating potential synergistic effects with other therapeutic agents.

This compound represents a valuable addition to the arsenal of pharmacological agents targeting cancer and microbial infections, warranting further exploration in clinical settings.

Wirkmechanismus

The mechanism of action of 6-chloro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-chloro-1H-indole-2-carboxylic acid: A precursor in the synthesis of 6-chloro-1H-indole-2-carbohydrazide.

1H-indole-2-carbohydrazide: Lacks the chloro group but has similar reactivity.

6-bromo-1H-indole-2-carbohydrazide: Similar structure with a bromo group instead of a chloro group.

Uniqueness

This compound is unique due to the presence of both the chloro group and the carbohydrazide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

6-Chloro-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and research findings.

This compound interacts with various biological targets through multiple mechanisms:

- Binding Affinity : The compound exhibits high affinity for several receptors and enzymes, primarily through hydrogen bonding with their active sites.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting their catalytic activity and influencing cellular processes .

Biochemical Pathways

The biological activities of this compound suggest involvement in numerous biochemical pathways:

- Cell Signaling : The compound modulates cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have evaluated the biological activities of this compound across various models:

- Anticancer Activity : A study demonstrated that this compound derivatives showed significant antiproliferative effects on A549 lung cancer cells compared to non-tumor fibroblasts .

- Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A specific investigation into the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating its potency against certain types of cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary significantly based on dosage:

- Low Doses : At lower concentrations, the compound exhibited therapeutic effects, including anti-inflammatory and anticancer properties.

- High Doses : Higher concentrations may lead to cytotoxic effects not only on cancer cells but also on healthy cells, necessitating careful dosage optimization in therapeutic applications .

Eigenschaften

IUPAC Name |

6-chloro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-5-3-8(9(14)13-11)12-7(5)4-6/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTBMURGEGGHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249374 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-68-9 | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20948-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.